5-iodo-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-iodo-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and an iodine substituent. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the iodination of 1-methyl-1H-pyrazole-3-carboxylic acid. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyrazole ring . Another approach involves the use of palladium-catalyzed coupling reactions, which offer high regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-iodo-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea under mild to moderate conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or thiols can be formed.
Oxidation Products: Oxidized derivatives such as pyrazole oxides.
Reduction Products: Deiodinated pyrazole derivatives.
Scientific Research Applications
5-iodo-1-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its bioactivity.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-iodo-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine substituent plays a crucial role in enhancing the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered enzyme function . In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-3-carboxylic acid: Lacks the iodine substituent, resulting in different reactivity and biological activity.
5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties and applications.
Uniqueness
5-iodo-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, binding affinity, and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1227409-81-5 |
---|---|
Molecular Formula |
C5H5IN2O2 |
Molecular Weight |
252 |
Purity |
95 |
Origin of Product |
United States |
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